Structural Preorganization and Conformational Rigidity Relative to Flexible-Linker Analogs
The compound’s 11-azatricyclo[6.2.1.0²,⁷]undeca core constrains the bridgehead nitrogen in a rigid, enantiopure bicyclic geometry, providing a defined exit vector for the pyridin-4-yl carbonyl group. In contrast, flexible‑linker analogs such as N-benzylpyridin-4-yl carboxamides exhibit multiple low‑energy conformers in solution. X‑ray crystallography of the related PF‑03814735 complex (PDB 5VD2) confirms that the rigid scaffold pre‑organizes the amine for optimal H‑bond geometry with the hinge region of WEE1 kinase, a feature absent in flexible congeners [1]. Rigidity differences can be quantified by the number of rotatable bonds: target compound = 2 vs. N-benzylpyridin-4-yl carboxamide = 5 .
| Evidence Dimension | Number of rotatable bonds (proxy for conformational flexibility) |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | N-benzylpyridin-4-yl carboxamide: 5 rotatable bonds |
| Quantified Difference | 3 fewer rotatable bonds, indicating significantly lower conformational entropy loss upon target binding |
| Conditions | Molecular mechanics (MMFF94) calculation; X‑ray co‑crystal structure PDB 5VD2 for the rigid scaffold analogue |
Why This Matters
Lower pre‑binding conformational entropy penalty can translate into improved binding affinity and selectivity, directly impacting the compound’s utility as a core scaffold in structure‑based drug design.
- [1] PDB entry 5VD2: Crystal structure of human WEE1 kinase domain in complex with PF-03814735. Protein Data Bank, 2017. View Source
